
6-Methoxyquinoline-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyquinoline-2,3-dicarboxylic acid is a chemical compound with the molecular formula C12H9NO5 and a molecular weight of 247.2 g/mol This compound is a derivative of quinoline, a heterocyclic aromatic organic compound It is characterized by the presence of two carboxylic acid groups at the 2 and 3 positions and a methoxy group at the 6 position of the quinoline ring
Preparation Methods
The synthesis of 6-methoxyquinoline-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the ozonolysis of 6-methoxyquinoline. In this method, 6-methoxyquinoline is subjected to ozonolysis in a Corning low flow reactor, followed by oxidative work-up in a batch reactor using hydrogen peroxide . This process results in the formation of this compound with a yield of up to 73.5% under optimized conditions .
Chemical Reactions Analysis
6-Methoxyquinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents such as ozone or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride. These reactions typically lead to the formation of hydroxyl derivatives.
Substitution: The methoxy group at the 6 position can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include ozone, hydrogen peroxide, and sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methoxyquinoline-2,3-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methoxyquinoline-2,3-dicarboxylic acid involves its ability to induce oxidative stress in cells. This compound can generate reactive oxygen species (ROS), leading to oxidative damage to cellular components such as DNA, proteins, and lipids . The oxidative stress induced by this compound can result in cell cycle arrest and apoptosis, particularly in cancer cells. The molecular targets and pathways involved in this process include the reduction of the GSH/GSSG ratio and the induction of oxidative DNA damage .
Comparison with Similar Compounds
6-Methoxyquinoline-2,3-dicarboxylic acid can be compared with other quinoline derivatives, such as:
6-Methoxyquinoline-3-carboxylic acid: This compound has a similar structure but with a single carboxylic acid group at the 3 position.
8-Nitroquinoline: This derivative has a nitro group at the 8 position and is used in different chemical reactions and applications.
Quinoline-2,3-dicarboxylic acid: Lacking the methoxy group, this compound has different chemical properties and reactivity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
92513-52-5 |
|---|---|
Molecular Formula |
C12H9NO5 |
Molecular Weight |
247.20 g/mol |
IUPAC Name |
6-methoxyquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H9NO5/c1-18-7-2-3-9-6(4-7)5-8(11(14)15)10(13-9)12(16)17/h2-5H,1H3,(H,14,15)(H,16,17) |
InChI Key |
XHNRULRQAVVDBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


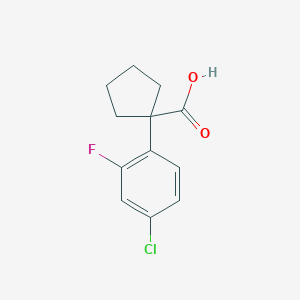


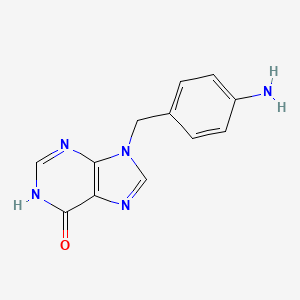
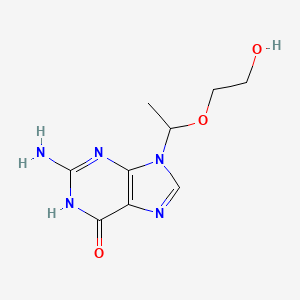
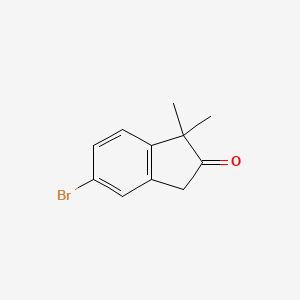
![5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine](/img/structure/B11868382.png)

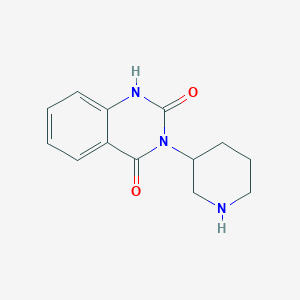
![5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B11868403.png)

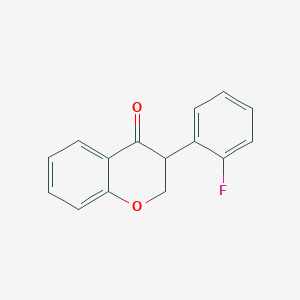

![2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11868438.png)
